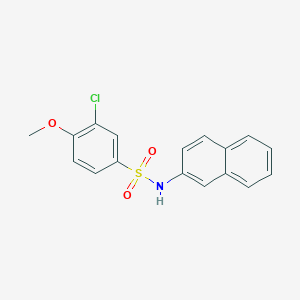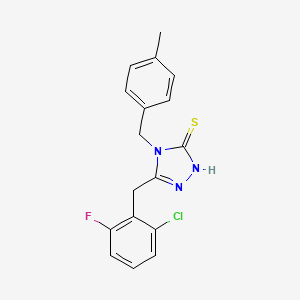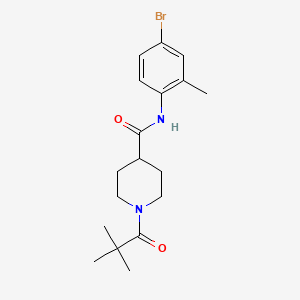
1-(4-phenoxybutanoyl)-4-piperidinecarboxamide
説明
1-(4-phenoxybutanoyl)-4-piperidinecarboxamide is a compound that has been explored for various chemical properties and biological activities. It is part of a broader class of compounds that include piperidine derivatives, known for their diverse chemical reactions and potential pharmacological activities.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution processes. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in certain pharmaceuticals, highlights the complexity and efficiency of synthesizing piperidine-based compounds through a series of chemical reactions with an overall yield of 20.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including interactions and hydrogen bonding, plays a crucial role in their chemical behavior and biological activity. The crystal and molecular structure of related compounds, such as 1,4-piperazine derivatives, have been characterized by single-crystal X-ray diffraction to understand their configuration and stability mechanisms (Szafran et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, contributing to their significant pharmacological and chemical utility. These reactions include the formation of hydrogen-bonded structures and the ability to act as synthons in complex chemical syntheses. For instance, the formation of hydrogen-bonded dimers and interactions with other molecules highlight the chemical versatility of piperidine-based compounds (Smith & Wermuth, 2010).
科学的研究の応用
Novel Compounds from Medicinal Plants
1-(4-phenoxybutanoyl)-4-piperidinecarboxamide, as a piperidine derivative, has potential applications in the field of medicinal plant research. Piperidine compounds have been isolated from medicinal plants like Ailanthus altissima, showing inhibitory activity against Tobacco mosaic virus (TMV) (Ni, J., Shi, J.-T., Tan, Q., & Chen, Q., 2017).
Antioxidant and Antinociceptive Activities
Research on phenoxy acetyl carboxamides, a class to which 1-(4-phenoxybutanoyl)-4-piperidinecarboxamide belongs, reveals their potential antioxidant and antinociceptive activities. Compounds in this class have demonstrated significant scavenging abilities of DPPH and nitric oxide radicals, indicating potential therapeutic applications (Manjusha, R., Reddemma, M. R. M., Begum, S., Sk, A. B., Shareef, M., & Bharathi, K., 2022).
Anti-Acetylcholinesterase Activity
Piperidine derivatives, closely related to 1-(4-phenoxybutanoyl)-4-piperidinecarboxamide, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds have shown potential as potent inhibitors of acetylcholinesterase, suggesting their utility in treating conditions like Alzheimer's disease (Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, T., & Araki, S., 1990).
Antibacterial Applications
Piperidinecarboxamide derivatives have demonstrated significant antibacterial activities. Studies on novel piperidinecarboxamides indicate potent inhibitory activity against various bacterial strains, hinting at their potential application in antibacterial therapies (Vinaya, M., Naika, H. R., Kumar, C. S. A., Prasad, S., Chandrappa, S., Ranganatha, S., Krishna, V., & Rangappa, K., 2008).
Synthesis and Structural Analysis
Research on piperidine derivatives, including 1-(4-phenoxybutanoyl)-4-piperidinecarboxamide, often focuses on their synthesis and structural analysis. Studies have detailed the synthesis, crystal structure, and ab initio calculations of such compounds, providing valuable insights into their chemical properties and potential applications in various fields (Gholivand, K., Védova, C., Firooz, A., Alizadehgan, A. M., Michelini, M. C., & Diez, R. P., 2005).
Wound Healing Potential
Piperidinecarboxamide derivatives have shown potential in wound healing applications. Studies on such compounds have revealed significant effects on wound healing in vivo, indicating their usefulness in medical treatments and therapeutic applications (Vinaya, K., Naika, H. R., Kumar, C. A., Prasad, S. B., Chandrappa, S., Ranganatha, S., Krishna, V., & Rangappa, K., 2009).
特性
IUPAC Name |
1-(4-phenoxybutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c17-16(20)13-8-10-18(11-9-13)15(19)7-4-12-21-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBCCUVYHPCYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxybutanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)





![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)